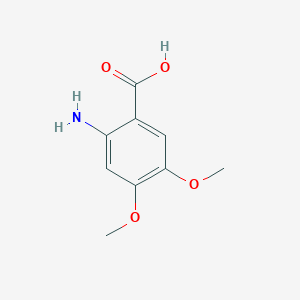

2-Amino-4,5-dimethoxybenzoic acid

説明

特性

IUPAC Name |

2-amino-4,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJVAVGOPTDJYOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205087 | |

| Record name | 4,5-Dimethoxyanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5653-40-7 | |

| Record name | 2-Amino-4,5-dimethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5653-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dimethoxyanthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005653407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dimethoxyanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethoxyanthranilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.633 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 6-Aminoveratric acid

This technical guide provides an in-depth overview of the physical and chemical properties of 6-Aminoveratric acid, also known as 2-amino-4,5-dimethoxybenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured and accessible format. This document includes detailed experimental protocols and visualizations to facilitate a comprehensive understanding of this compound.

Chemical Identity and Physical Properties

6-Aminoveratric acid is a substituted benzoic acid derivative with the systematic IUPAC name this compound. It is a valuable building block in organic synthesis, particularly for the preparation of heterocyclic compounds with biological activity.

Table 1: Physical and Chemical Properties of 6-Aminoveratric Acid

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 6-Aminoveratric acid, 4,5-Dimethoxyanthranilic acid | [2] |

| CAS Number | 5653-40-7 | |

| Molecular Formula | C₉H₁₁NO₄ | [2] |

| Molecular Weight | 197.19 g/mol | [2] |

| Appearance | White, beige, or gray to brown crystalline powder | [3] |

| Melting Point | 169-173 °C (with decomposition) | [3] |

| Boiling Point | 334.28 °C (predicted) | [3] |

| pKa | 2.35 ± 0.10 (predicted) | [3] |

| Solubility | Soluble in Methanol and Water. Slightly soluble in Acetonitrile and DMSO. | [3] |

Spectroscopic Data

Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show signals for the aromatic protons, the amine protons, the methoxy (B1213986) protons, and the carboxylic acid proton. The aromatic protons would likely appear as singlets due to their substitution pattern.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum will display distinct signals for the nine carbon atoms in the molecule, including the carboxyl carbon, the aromatic carbons, and the methoxy carbons. The chemical shifts will be influenced by the electron-donating effects of the amino and methoxy groups and the electron-withdrawing effect of the carboxylic acid group.

Expected FT-IR Spectral Data: The infrared spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include N-H stretching vibrations for the primary amine, C-H stretches for the aromatic ring and methyl groups, a C=O stretch for the carboxylic acid, and C-O stretches for the ether linkages.

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and characterization of 6-Aminoveratric acid.

Synthesis of 6-Aminoveratric Acid from 6-Nitroveratric Acid[5][6]

This protocol describes the synthesis of this compound via the reduction of a nitro group.

Materials:

-

Methyl-4,5-dimethoxy-2-nitrobenzoate

-

Potassium hydroxide (B78521) (KOH) pellets (85% purity)

-

Ice water

-

Glacial acetic acid

-

10% Palladium on carbon (Pd/C) catalyst

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Hydrolysis: Dissolve 48.13 g of KOH pellets in 250 ml of ice water. To this solution, add 50 g of methyl-4,5-dimethoxy-2-nitrobenzoate. Heat the resulting suspension to 70 °C. The color of the solution will change from green to dark red. Monitor the reaction progress by HPLC.

-

Neutralization: After the reaction is complete, cool the solution to room temperature and adjust the pH to 6.6 with glacial acetic acid.

-

Hydrogenation: The resulting red suspension is hydrogenated at 50 °C and 3.5 bar pressure using 1 g of 10% Pd/C catalyst. Continue the hydrogenation until the reaction ceases.

-

Isolation: Upon completion of the hydrogenation, filter the solution. Under an inert gas atmosphere, adjust the pH of the filtrate to 5.1 with glacial acetic acid. A light green suspension will form.

-

Crystallization and Drying: Stir the suspension at room temperature for 30 minutes, then cool to 5 °C and continue stirring for another 30 minutes. Filter the product, wash it with two portions of 125 ml of ice water, and dry it in a vacuum oven at 55 °C for 12 hours to yield light gray crystals of this compound.

Determination of Melting Point

Materials:

-

6-Aminoveratric acid sample

-

Melting point capillary tubes

-

Melting point apparatus

Procedure:

-

Finely powder a small amount of the 6-Aminoveratric acid sample.

-

Pack the powdered sample into a melting point capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to about 15-20 °C below the expected melting point (approximately 150 °C).

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point of the sample.

Solubility Testing

Materials:

-

6-Aminoveratric acid sample

-

Test tubes

-

Graduated cylinder or pipette

-

Solvents: Water, Methanol, Ethanol, DMSO, Acetonitrile

Procedure:

-

Place approximately 10 mg of 6-Aminoveratric acid into a test tube.

-

Add 1 mL of the solvent to be tested.

-

Vortex or shake the test tube vigorously for 30 seconds.

-

Observe the mixture to determine if the solid has dissolved.

-

If the solid has not fully dissolved, gently warm the test tube and observe for any changes in solubility.

-

Record the solubility as soluble, slightly soluble, or insoluble at both room temperature and upon heating.

Spectroscopic Analysis Protocols

3.4.1. ¹H and ¹³C NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of 6-Aminoveratric acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in an NMR tube.

-

Ensure the sample is fully dissolved; gentle warming may be necessary.

Instrumental Analysis:

-

Acquire the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

For ¹H NMR, typical parameters include a 30-degree pulse and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to obtain singlets for each carbon. A longer relaxation delay (e.g., 5 seconds) may be necessary for quaternary carbons.

-

Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

3.4.2. FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of 6-Aminoveratric acid with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press die.

-

Apply pressure to form a transparent or translucent pellet.

Instrumental Analysis:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

Biological Activity and Signaling Pathways

6-Aminoveratric acid is recognized as a potent antitumor agent. Research has indicated that it can inhibit the production of epidermal growth factor (EGF)[4]. Furthermore, it serves as a crucial precursor in the synthesis of quinazoline (B50416) derivatives. These derivatives have been identified as potent inhibitors of key signaling pathways implicated in cancer, such as the Wnt/β-catenin and PI3K/Akt/mTOR pathways[5][6].

The Wnt/β-catenin signaling pathway is critical in cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers, including colorectal cancer[5]. Quinazoline-based inhibitors, synthesized from 6-Aminoveratric acid, can target downstream components of this pathway, leading to the suppression of cancer cell growth.

Visualizations

Synthesis Workflow of 6-Aminoveratric Acid

Caption: Workflow for the synthesis of 6-Aminoveratric acid.

Wnt/β-catenin Signaling Pathway and Quinazoline Inhibition

Caption: Inhibition of Wnt/β-catenin pathway by quinazolines.

References

- 1. plantaedb.com [plantaedb.com]

- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. This compound | 5653-40-7 | FA17551 [biosynth.com]

- 5. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Amino-4,5-dimethoxybenzoic Acid: Molecular Characteristics, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Amino-4,5-dimethoxybenzoic acid, a key intermediate in various synthetic processes and a compound of interest for its therapeutic potential. This document outlines its fundamental molecular properties, detailed experimental protocols for its synthesis, and its role in biological signaling pathways.

Core Molecular and Physical Properties

This compound, also known by its synonyms 4,5-Dimethoxyanthranilic acid and 6-Aminoveratric acid, is a substituted benzoic acid derivative.[1] Its core structure consists of a benzene (B151609) ring functionalized with an amino group, two methoxy (B1213986) groups, and a carboxylic acid group.[2] This compound typically appears as a white to off-white or beige-white crystalline powder.[2][3]

A summary of its key quantitative data is presented in the table below for ease of reference.

| Property | Value | References |

| Molecular Formula | C₉H₁₁NO₄ | [2][3][4][5] |

| Molecular Weight | 197.19 g/mol | [1][2][3][4][5][6] |

| CAS Number | 5653-40-7 | [1][2][3][4][5] |

| Melting Point | 169-173 °C (decomposes) | [1] |

| Purity (typical) | >98.0% (by HPLC) |

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through various routes, commonly involving the reduction of a nitro-substituted precursor. Below are detailed methodologies from cited literature.

Protocol 1: Synthesis from Methyl-4,5-dimethoxy-2-nitro-benzoate

This protocol involves the hydrolysis of the methyl ester followed by catalytic hydrogenation of the nitro group.

Materials:

-

Methyl-4,5-dimethoxy-2-nitro-benzoate

-

Potassium hydroxide (B78521) (KOH) pellets (85% purity)

-

Ice water

-

Glacial acetic acid

-

10% Palladium on carbon (Pd/C) catalyst

Procedure:

-

Dissolve 48.13 g (0.729 mol) of KOH pellets in 250 ml of ice water to create a clear solution.[4]

-

Add 50 g (0.207 mol) of methyl-4,5-dimethoxy-2-nitro-benzoate to the KOH solution. The resulting green suspension is heated to 70°C, during which it transforms into a dark red solution.[4]

-

Monitor the reaction's completion using High-Performance Liquid Chromatography (HPLC).[4]

-

Once the reaction is complete, cool the solution to room temperature and adjust the pH to 6.6 with 34.6 g (0.570 mol) of glacial acetic acid, which results in a red suspension.[4]

-

The red suspension is then hydrogenated with 1 g of 10% Pd/C at 50°C and 3.5 bar of pressure until the reaction ceases.[4]

-

Filter the hydrogenation solution and adjust the pH to 5.1 with 31.82 g (0.525 mol) of glacial acetic acid under an inert gas atmosphere, forming a light green suspension.[4]

-

Stir the light green suspension for 30 minutes at room temperature, then cool to 5°C and stir for an additional 30 minutes.[4]

-

Filter the product, wash it in two batches with a total of 250 ml of ice water, and dry it at 55°C for 12 hours in a vacuum drying cupboard to yield the final product.[4] This process reportedly yields 35.18 g (83% of theory) of light grey crystals.[4]

Protocol 2: Synthesis from 2-Nitro-4,5-dimethoxybenzoic Acid

This method utilizes ammonium (B1175870) formate (B1220265) as a hydrogen transfer agent for the reduction of the nitro group.

Materials:

-

2-Nitro-4,5-dimethoxybenzoic acid

-

Ethanol (EtOH)

-

Ammonium formate

-

5% Palladium on carbon (Pd-C)

Procedure:

-

To a solution of 2-nitro-4,5-dimethoxybenzoic acid (8 g, 35.2 mmol) in 50 mL of ethanol, add ammonium formate (8.8 g, 139.7 mmol) and 0.19 g of 5% Pd-C.[2]

-

Heat the mixture to reflux for 6 hours.[2]

-

After the reaction, cool the mixture to room temperature and filter off the solid catalyst.[2]

-

Concentrate the resulting solution to dryness.[2]

-

Purify the residue by silica (B1680970) gel column chromatography to obtain this compound as a white solid.[2] This method yielded 6 g (65% yield) of the product.[2]

Biological Activity and Signaling Pathway

This compound has demonstrated notable biological activity, particularly as a potent antitumor agent.[7] Studies have shown that it can inhibit the growth of tumor cells.[7] One of its identified mechanisms of action is the inhibition of the production of epidermal growth factor (EGF).[7] EGF is a crucial protein in cell signaling, and its pathway is often dysregulated in cancer, leading to uncontrolled cell proliferation.

The diagram below illustrates a simplified conceptual workflow of its synthesis and a high-level representation of its inhibitory action on the EGF signaling pathway.

Caption: Synthesis workflow and inhibition of the EGF pathway.

This guide serves as a foundational resource for professionals engaged in chemical synthesis and drug discovery. The provided data and protocols offer a starting point for further research and application of this compound.

References

- 1. 2-氨基-4,5-二甲氧基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | 5653-40-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Synthesis routes of this compound [benchchem.com]

- 7. This compound | 5653-40-7 | FA17551 [biosynth.com]

Navigating the Solubility Landscape of 4,5-Dimethoxyanthranilic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 4,5-Dimethoxyanthranilic acid, a key intermediate in pharmaceutical and chemical synthesis. Addressed to researchers, scientists, and professionals in drug development, this document outlines the known solubility profile of this compound in various organic solvents, details robust experimental protocols for its determination, and presents logical workflows for solubility studies.

Introduction

4,5-Dimethoxyanthranilic acid (CAS No. 5653-40-7) is a substituted anthranilic acid derivative. Its solubility in organic solvents is a critical parameter influencing reaction kinetics, purification strategies, and the formulation of active pharmaceutical ingredients (APIs). Understanding its behavior in different solvent systems is paramount for process optimization and ensuring product quality and efficacy. This guide synthesizes available information and provides standardized methodologies for in-house solubility determination.

Solubility Profile of 4,5-Dimethoxyanthranilic Acid

Currently, publicly available quantitative solubility data for 4,5-Dimethoxyanthranilic acid in a range of organic solvents is limited. The following table summarizes the qualitative solubility information that has been reported.

| Solvent | Qualitative Solubility |

| Water | Very Soluble[1] |

| Methanol | Soluble, Slightly Soluble[2] |

| Acetonitrile | Slightly Soluble[2] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[2] |

Note: The term "slightly soluble" indicates that a significant amount of solvent is required to dissolve a given amount of the solute. For precise applications, experimental determination of quantitative solubility is strongly recommended.

Illustrative Quantitative Solubility of a Structurally Related Compound

To provide a quantitative perspective, the following table presents solubility data for a structurally related compound, 3,4-dimethoxybenzoic acid. This data is for illustrative purposes only and should not be considered a direct substitute for the experimental solubility of 4,5-Dimethoxyanthranilic acid.

| Solvent | Temperature (°C) | Molar Solubility (mol/L) |

| Methanol | 25 | 1.23 |

| Ethanol | 25 | 0.98 |

| 1-Propanol | 25 | 0.75 |

| 2-Propanol | 25 | 0.55 |

| 1-Butanol | 25 | 0.61 |

| Ethyl Acetate | 25 | 0.72 |

| Acetone | 25 | 1.54 |

This data is hypothetical and for illustrative purposes to demonstrate how quantitative solubility data would be presented.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and formulation. The following are detailed experimental protocols for the two common methods for determining the solubility of compounds like 4,5-Dimethoxyanthranilic acid.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable technique for determining the equilibrium solubility of a solid in a liquid.

Materials:

-

4,5-Dimethoxyanthranilic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4,5-Dimethoxyanthranilic acid to a series of vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). The presence of undissolved solid material is necessary to confirm saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the bath temperature) pipette.

-

Immediately filter the solution using a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particles.

-

-

Quantification:

-

The concentration of 4,5-Dimethoxyanthranilic acid in the filtered solution can be determined using a validated analytical method, such as gravimetric analysis or UV-Vis spectroscopy.

-

Analytical Methods for Quantification

Procedure:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is fully evaporated, re-weigh the vial containing the dried solute.

-

The mass of the dissolved solute can be calculated by subtracting the initial mass of the empty vial.

-

Solubility can then be expressed in terms of g/L or mol/L.

Procedure:

-

Determine the λmax: Prepare a dilute solution of 4,5-Dimethoxyanthranilic acid in the solvent of interest and scan the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax). Aromatic compounds typically exhibit strong absorbance in the UV region.

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of 4,5-Dimethoxyanthranilic acid of known concentrations in the same solvent.

-

Measure the absorbance of each standard at the λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Analyze the Sample:

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution.

-

Visualized Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the solubility determination experiments.

Figure 1. Experimental workflow for the isothermal shake-flask method.

Figure 2. Workflow for quantification of solubility.

Conclusion

References

A Technical Guide to the Safe Handling of 2-Amino-4,5-dimethoxybenzoic Acid

Introduction

2-Amino-4,5-dimethoxybenzoic acid, also known by its synonyms 4,5-Dimethoxyanthranilic acid and 6-Aminoveratric acid, is a substituted benzoic acid derivative with the CAS Number 5653-40-7.[1][2][3] Its molecular structure, featuring an aromatic amino group, a carboxylic acid, and two methoxy (B1213986) groups, makes it a versatile building block and a critical intermediate in medicinal chemistry and organic synthesis.[3] It serves as a precursor in the synthesis of various pharmaceutical compounds, including quinazoline (B50416) derivatives, which are valuable scaffolds in drug discovery for developing novel therapeutic agents.[3] Given its application in research and development, a thorough understanding of its safety profile and handling requirements is paramount for the protection of laboratory personnel.

This guide provides a comprehensive overview of the safety data, handling procedures, exposure controls, and emergency measures associated with this compound, compiled for researchers, scientists, and drug development professionals.

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system.[4]

Table 1: GHS Classification

| Category | Details |

|---|---|

| Signal Word | Warning[1][4][5] |

| GHS Pictogram | GHS07 (Exclamation Mark)[4][6] |

| Hazard Statements | H315: Causes skin irritation.[4][5] H319: Causes serious eye irritation.[4][5] H335: May cause respiratory irritation.[4][5] |

| Hazard Classes | Skin Corrosion/Irritation (Category 2)[4][5] Serious Eye Damage/Eye Irritation (Category 2/2A)[4][5] Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[1][4][5] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO₄[5][6] |

| Molecular Weight | 197.19 g/mol [3][5] |

| Appearance | Powder; Grey-brown or brown solid[1][6][7] |

| Melting Point | 169-173 °C (decomposes)[1][7][8] |

| Boiling Point | ~359 °C[6] |

| Density | ~1.295 g/cm³[6] |

| Flash Point | Not applicable (solid)[1] |

Safe Handling and Storage Protocols

Adherence to proper handling and storage protocols is essential to minimize exposure and ensure laboratory safety.

Handling:

-

Ventilation: Use only outdoors or in a well-ventilated area.[9][10] Ensure that eyewash stations and safety showers are close to the workstation.[9]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[4][9]

-

Dust and Aerosol Formation: Avoid the formation and inhalation of dust.[4][9] Provide appropriate exhaust ventilation at places where dust is formed.[4]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[9] Handle in accordance with good industrial hygiene and safety practice.[4][9]

Storage:

-

Conditions: Store in a cool, dry, well-ventilated place.[6][10] Keep containers tightly closed.[6][10]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.[9][10]

Below is a standard workflow for handling the chemical in a laboratory setting.

References

- 1. 2-アミノ-4,5-ジメトキシ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 5653-40-7 | FA17551 [biosynth.com]

- 3. This compound|98%|CAS 5653-40-7 [benchchem.com]

- 4. angenechemical.com [angenechemical.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. This compound-Weifang Anhe Chemical Co., Ltd. [en.anhechem.com]

- 7. This compound CAS#: 5653-40-7 [m.chemicalbook.com]

- 8. This compound | 5653-40-7 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to 2-Amino-4,5-dimethoxybenzoic Acid for Researchers and Drug Development Professionals

An In-depth Review of Commercial Suppliers, Technical Specifications, and Synthetic Applications

Introduction

2-Amino-4,5-dimethoxybenzoic acid, also known as 6-aminoveratric acid, is a valuable substituted anthranilic acid derivative. Its molecular structure, featuring an amino group and two methoxy (B1213986) groups on a benzoic acid backbone, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of commercially available this compound, its technical specifications from various suppliers, and detailed experimental protocols for its application, particularly in the synthesis of quinazoline (B50416) scaffolds, which are of significant interest in medicinal chemistry and drug discovery.

Commercial Suppliers and Quantitative Data

A variety of chemical suppliers offer this compound, with purities suitable for research and development purposes. The following table summarizes the key quantitative data from prominent commercial suppliers to facilitate comparison and procurement decisions.

| Supplier | Product Number | Purity | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Solubility |

| Sigma-Aldrich | 252042 | ≥98% | 5653-40-7 | 197.19 | 169-173 (dec.) | Powder | Not specified |

| Thermo Scientific Chemicals | AC335010050 | 98% | 5653-40-7 | 197.19 | 181-183 | Not specified | Not specified |

| Biosynth | FA17551 | Not specified | 5653-40-7 | 197.19 | Not specified | Not specified | Not specified |

| Tokyo Chemical Industry (TCI) | D2013 | >98.0% (HPLC) | 5653-40-7 | 197.19 | 188-190 | White to Gray to Brown powder to crystal | Soluble in Methanol and Water[1][2][3] |

| Simson Pharma Limited | Not specified | 5653-40-7 | 197.19 | Not specified | Not specified | Not specified |

Experimental Protocols

This compound is a key starting material for the synthesis of various heterocyclic compounds, most notably quinazolines and their derivatives, which exhibit a wide range of biological activities.

General Protocol for the Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one

This protocol describes a common method for the cyclization of this compound with formamide (B127407) to yield the corresponding quinazolinone.

Materials:

-

This compound

-

Formamide

-

Water

-

Nitrogen gas supply

-

Round-bottom flask

-

Heating mantle with stirrer

-

Condenser

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, combine this compound (e.g., 29.6 g, 0.15 mol) and formamide (e.g., 24 mL, 0.6 mol).[4]

-

Stir the mixture vigorously under a nitrogen atmosphere.[4]

-

Heat the reaction mixture to 145 °C and maintain this temperature for 4 hours.[4]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture and add water (e.g., 120 mL).[4]

-

The solid product will precipitate out of the solution.

-

Collect the solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water (2 x 20 mL) followed by hexane (2 x 20 mL) to remove impurities.[4]

-

Dry the product to obtain the desired 6,7-dimethoxyquinazolin-4(3H)-one.

Signaling Pathways and Experimental Workflows

The procurement and utilization of a chemical reagent in a research and development setting follows a logical workflow to ensure quality and experimental success. The following diagram illustrates this process for this compound.

Caption: Workflow for Procurement and Application of a Chemical Reagent.

Synthesis of Substituted Quinazolines

The amino group of this compound allows for the synthesis of a wide variety of substituted quinazolines. The general synthetic pathway involves the initial formation of an N-acyl intermediate followed by cyclization.

Caption: General Pathway for Substituted Quinazolinone Synthesis.

Conclusion

This compound is a readily available and versatile starting material for the synthesis of complex heterocyclic molecules, particularly quinazoline derivatives. Researchers and drug development professionals can source this compound from a range of reliable commercial suppliers. The provided technical data and experimental protocols serve as a valuable resource for the efficient procurement and application of this important chemical intermediate in the pursuit of novel therapeutic agents. It is always recommended to consult the supplier's specific documentation, such as the Certificate of Analysis and Safety Data Sheet, before use.

References

Spectroscopic Profile of 2-Amino-4,5-dimethoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Amino-4,5-dimethoxybenzoic acid, a key intermediate in pharmaceutical and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The spectral data presented herein has been compiled from various sources to provide a detailed characterization of this compound. The following tables summarize the key findings from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound provides characteristic signals for its aromatic protons, methoxy (B1213986) groups, and the amine and carboxylic acid protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.36 | s | 1H | Ar-H |

| 6.17 | s | 1H | Ar-H |

| 3.91 | s | 3H | -OCH₃ |

| 3.86 | s | 3H | -OCH₃ |

Note: Spectrum acquired in CDCl₃. Chemical shifts are referenced to TMS (δ 0.00). The broad singlets for the -NH₂ and -COOH protons are often not distinctly observed or may be exchanged with deuterated solvents.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum confirms the carbon framework of the molecule, showing distinct signals for the aromatic carbons, methoxy carbons, and the carboxyl carbon.

| Chemical Shift (δ) ppm | Assignment |

| 168.3 | C=O (Carboxylic Acid) |

| 153.5 | Ar-C (quaternary) |

| 149.2 | Ar-C (quaternary) |

| 131.7 | Ar-C (quaternary) |

| 117.3 | Ar-CH |

| 114.9 | Ar-C (quaternary) |

| 113.0 | Ar-CH |

| 56.0 | -OCH₃ |

| 55.7 | -OCH₃ |

Note: Spectrum acquired in DMSO-d₆. Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (Carboxylic Acid), N-H stretch (Amine) |

| 3000-2800 | Medium | C-H stretch (Aromatic and Aliphatic) |

| 1700-1680 | Strong | C=O stretch (Carboxylic Acid) |

| 1620-1580 | Medium | N-H bend (Amine), C=C stretch (Aromatic) |

| 1280-1200 | Strong | C-O stretch (Aryl Ether) |

| 1150-1000 | Strong | C-O stretch (Methoxy) |

Note: Data typically acquired using Attenuated Total Reflectance (ATR) or KBr pellet methods.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that is useful for confirming its molecular weight and structure.

| m/z Ratio | Relative Intensity (%) | Proposed Fragment |

| 197 | High | [M]⁺ (Molecular Ion) |

| 180 | Moderate | [M - OH]⁺ |

| 152 | Moderate | [M - COOH]⁺ |

| 137 | Moderate | [M - COOH - CH₃]⁺ |

Note: Fragmentation patterns can vary depending on the ionization energy and instrument conditions.

Experimental Protocols

The following sections outline the generalized methodologies for acquiring the spectral data presented in this guide.

NMR Spectroscopy of a Solid Aromatic Acid

Sample Preparation:

-

Weigh approximately 10-20 mg of the solid this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Ensure complete dissolution. Gentle warming or sonication may be applied if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

Data Acquisition (¹H and ¹³C NMR):

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy of a Crystalline Organic Compound

Sample Preparation and Data Acquisition:

-

Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the crystalline this compound powder onto the center of the ATR crystal to completely cover the sampling area.

-

Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Clean the crystal surface thoroughly after the measurement.

Electron Ionization Mass Spectrometry (EI-MS) of a Small Organic Molecule

Sample Introduction and Data Acquisition:

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane).

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

If using a direct insertion probe, the sample is heated in the vacuum of the ion source to induce vaporization.

-

In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

The resulting positively charged molecular ions and fragment ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

A Technical Guide to the Research Applications of 2-Amino-4,5-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,5-dimethoxybenzoic acid, also known as 6-aminoveratric acid or 4,5-dimethoxyanthranilic acid, is a versatile chemical intermediate with significant potential in medicinal chemistry and organic synthesis. Its substituted benzene (B151609) ring structure makes it a valuable scaffold for the development of novel therapeutic agents. This technical guide explores the core research applications of this compound, focusing on its role as a precursor in the synthesis of bioactive molecules, including potent c-Met kinase inhibitors and compounds with potential antitumor and antiamoebic activities. This document provides a comprehensive overview of its chemical properties, synthesis of derivatives, relevant biological signaling pathways, and detailed experimental protocols.

Introduction

This compound (CAS No: 5653-40-7) is a key building block in the synthesis of a variety of heterocyclic compounds, pharmaceuticals, agrochemicals, and dyes.[1][2][3] Its molecular structure, featuring an anthranilic acid core with two methoxy (B1213986) groups, provides multiple reactive sites for chemical modification, making it an attractive starting material for the generation of diverse molecular architectures.[4]

This guide will delve into the specific applications of this compound in the development of targeted cancer therapies and potential treatments for parasitic infections, reflecting the growing interest in this compound within the drug discovery and development landscape.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 5653-40-7 | [5] |

| Synonyms | 4,5-Dimethoxyanthranilic acid, 6-Aminoveratric acid | [5] |

| Molecular Formula | C₉H₁₁NO₄ | [5] |

| Molecular Weight | 197.19 g/mol | [5] |

| Appearance | White to gray to brown powder/crystal | [6] |

| Melting Point | 169-173 °C (decomposes) | [7] |

| Solubility | Soluble in Methanol and Water | [1] |

| SMILES | COc1cc(C(=O)O)c(N)cc1OC | [8] |

| InChI Key | HJVAVGOPTDJYOJ-UHFFFAOYSA-N | [9] |

Key Research Applications

The primary research applications of this compound lie in its use as a foundational molecule for the synthesis of more complex, biologically active compounds.

Synthesis of c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility.[8] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it a key target for anticancer drug development.[8] Derivatives of this compound are precursors to potent c-Met inhibitors. Specifically, the 6,7-dimethoxyquinoline (B1600373) scaffold, found in several c-Met inhibitors, can be synthesized from precursors derived from this compound.

A plausible synthetic pathway involves the conversion of a 3,4-dimethoxyaniline (B48930) derivative, which can be conceptually derived from this compound, to the key intermediate 4-chloro-6,7-dimethoxyquinoline (B44214).[10][11] This intermediate can then be reacted with various anilines to produce a library of 6,7-dimethoxy-4-anilinoquinoline derivatives with potential c-Met inhibitory activity.[8]

| Compound | Target | IC₅₀ (µM) | Cancer Cell Lines Tested | Reference |

| 12n (A 6,7-dimethoxy-4-anilinoquinoline derivative) | c-Met Kinase | 0.030 ± 0.008 | A549, MCF-7, MKN-45 | [12] |

Antitumor Applications through EGFR Inhibition

This compound has been described as a potent antitumor agent that may exert its effects through the inhibition of epidermal growth factor (EGF) production.[5] The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers.[4] By inhibiting the production of EGF, compounds derived from this compound could potentially block the activation of the EGFR signaling cascade, leading to an anti-proliferative effect.

Direct IC50 values for antitumor compounds derived from this compound were not found in the surveyed literature. However, numerous studies report the potent anticancer activity of quinazolinone derivatives, a class of compounds that can be synthesized from anthranilic acids like this compound. The following table presents IC50 values for representative quinazolinone derivatives against various cancer cell lines.

| Compound Class/Example | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinazolinone Derivative 58 | HepG-2 (Liver) | 3.74 ± 0.14 | [13] |

| Quinazolinone Derivative 58 | HCT116 (Colon) | 5.00 ± 0.20 | [13] |

| Quinazolinone Derivative 58 | MCF-7 (Breast) | 6.77 ± 0.27 | [13] |

| Quinazolinone Derivative 51 | MCF-7 (Breast) | 0.06 | [13] |

| Quinazolinone Derivative 45 | A549 (Lung) | 0.44 | [14] |

| Quinazolinone Derivative 7j | MDA-MB-231 (Breast) | 3.1 - 6.8 | [15] |

| Quinazolinone Derivative 7j | MCF-7 (Breast) | 3.1 - 6.8 | [15] |

Antiamoebic Quinazolinone Derivatives

This compound serves as a starting material for the synthesis of quinazolinone derivatives, which have been investigated for their antiamoebic properties.[4] Infections caused by free-living amoebae, such as Acanthamoeba castellanii, can lead to serious conditions like amoebic keratitis.[1][16] The development of new and effective antiamoebic agents is a critical area of research, and quinazolinones derived from this starting material represent a promising therapeutic avenue.

While specific quantitative data for antiamoebic quinazolinones derived from this compound is not available in the current literature, the general class of quinazolinones has shown promise against parasitic protozoa.

Signaling Pathway Diagrams

To visualize the mechanisms of action for compounds derived from this compound, the following signaling pathway diagrams are provided.

Caption: The HGF/c-Met signaling pathway and the inhibitory action of a derivative.

Caption: The EGFR signaling pathway and the proposed inhibitory mechanism.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of compounds derived from this compound.

Synthesis of Quinazolin-4(3H)-one from this compound (General Procedure)

This protocol describes a general method for the synthesis of a quinazolinone, which can be adapted from procedures for anthranilic acid.[17]

Workflow Diagram:

Caption: Workflow for the synthesis of a quinazolin-4(3H)-one derivative.

Materials:

-

This compound

-

Formamide

-

Water

-

Hexane

-

Nitrogen atmosphere

-

Heating apparatus

-

Reaction flask and condenser

-

Filtration apparatus

Procedure:

-

In a reaction flask, combine this compound (1 equivalent) and formamide (4 equivalents).[17]

-

Stir the mixture vigorously under a nitrogen atmosphere.[17]

-

Heat the reaction mixture to 145°C for 4 hours.[17]

-

After the reaction is complete, cool the mixture to room temperature.[17]

-

Add water to the cooled mixture to precipitate the product.[17]

-

Collect the solid product by filtration.[17]

-

Wash the solid with cold water followed by hexane.[17]

-

Dry the purified product.

Synthesis of 4-Chloro-6,7-dimethoxyquinoline (Key Intermediate for c-Met Inhibitors)

This protocol outlines the synthesis of a key quinoline (B57606) intermediate from 3,4-dimethoxyaniline, a plausible derivative of this compound.[10][18]

Workflow Diagram:

Caption: Synthetic workflow for 4-chloro-6,7-dimethoxyquinoline.

Procedure:

-

Nitration and Reduction: Start with 3,4-dimethoxyaniline and perform a nitration reaction followed by reduction (e.g., with iron powder) to obtain the corresponding aniline compound.[10]

-

Cyclization: React the aniline compound with ethyl chloroformate in the presence of a base like sodium methoxide (B1231860) to form 4-hydroxy-6,7-dimethoxyquinoline.[10]

-

Chlorination: Heat the 4-hydroxy-6,7-dimethoxyquinoline in phosphorus oxychloride (POCl₃), which acts as both the reagent and solvent, at reflux for several hours.[18]

-

Work-up and Purification: After the reaction, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with a basic aqueous solution and the crude product is extracted. Recrystallization from a suitable solvent mixture (e.g., ethyl acetate/ethanol) yields the purified 4-chloro-6,7-dimethoxyquinoline.[18]

In Vitro Antiamoebic Activity Assay against Acanthamoeba castellanii

This protocol provides a method for assessing the in vitro efficacy of synthesized compounds against Acanthamoeba castellanii trophozoites.[16]

Workflow Diagram:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]

- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 5. In vitro comparative assessment of different viability assays in Acanthamoeba castellanii and Acanthamoeba polyphaga trophozoites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. 4-chloro-6,7-dimethoxyquinoline | 35654-56-9 [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. Synthesis routes of this compound [benchchem.com]

- 18. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

The Multifaceted Biological Activities of 2-Amino-4,5-dimethoxybenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,5-dimethoxybenzoic acid, a substituted anthranilic acid, serves as a versatile scaffold in medicinal chemistry for the synthesis of a variety of heterocyclic compounds and other derivatives. These derivatives have garnered significant attention in recent years due to their broad spectrum of biological activities, including promising anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of key this compound derivatives, with a focus on quinazolinones and amides.

Core Biological Activities

Derivatives of this compound have demonstrated significant potential in several therapeutic areas:

-

Anticancer Activity: Quinazolinone derivatives, readily synthesized from this compound, have emerged as potent anticancer agents. A primary mechanism of action for many of these compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase.[1] By blocking the ATP binding site of EGFR, these derivatives can disrupt downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[2]

-

Antimicrobial Activity: Amide derivatives of this compound have shown notable antimicrobial effects against a range of pathogenic bacteria and fungi. The structural modifications on the amide functionality can be tuned to enhance potency and spectrum of activity.

-

Anti-inflammatory and Antioxidant Properties: The parent compound and its derivatives have also been investigated for their anti-inflammatory and antioxidant activities, suggesting their potential in managing inflammatory conditions and oxidative stress-related diseases.

Quantitative Biological Data

The following tables summarize the reported biological activities of representative derivatives of this compound.

Table 1: Anticancer Activity of Representative Quinazolinone Derivatives

| Compound ID | Derivative Class | Target Cell Line | IC50 (µM) | Reference |

| QZ-1 | 2,4,5-trisubstituted quinazoline (B50416) | MGC-803 (Gastric Cancer) | 1.95 | [3] |

| QZ-1 | 2,4,5-trisubstituted quinazoline | Eca-109 (Esophageal Cancer) | 2.46 | [3] |

| QZ-2 | Quinazolin-4-one derivative | MCF-7 (Breast Cancer) | 0.06 | [3] |

| QZ-3 | 4-Anilino-quinazoline | HepG2 (Liver Cancer) | 1.5 | [3] |

| QZ-3 | 4-Anilino-quinazoline | HCT116 (Colon Cancer) | 9.43 | [3] |

| QZ-3 | 4-Anilino-quinazoline | MCF-7 (Breast Cancer) | 5.4 | [3] |

| QZ-4 | Quinazolinone Schiff base 1 | MCF-7 (Breast Cancer) | 6.25 | [4] |

| QZ-5 | Quinazolinone Schiff base 2 | MCF-7 (Breast Cancer) | 5.91 | [4] |

Note: The specific substitution patterns for each compound ID are detailed in the corresponding references. These values are representative of the anticancer potential of the quinazoline scaffold derived from precursors like this compound.

Table 2: Antimicrobial Activity of Representative Amide Derivatives

| Compound ID | Derivative Class | Target Microorganism | MIC (µg/mL) | Reference |

| AM-1 | Sorbic acid amide | Bacillus subtilis | 0.17 mM | [5] |

| AM-1 | Sorbic acid amide | Staphylococcus aureus | 0.50 mM | [5] |

| AM-2 | 2,5-diamino benzoquinone | S. epidermidis | 4.88 | [6] |

| AM-3 | 2,5-diamino benzoquinone | S. epidermidis | 2.44 | [6] |

| AM-4 | Glycosylated 2-aryl-5-amidinobenzimidazole | Candida glabrata | 97 µmol L⁻¹ | [7] |

| AM-5 | Glycosylated 2-aryl-5-amidinobenzimidazole | Micrococcus luteus | 83.5 µmol L⁻¹ | [7] |

Note: This table presents representative MIC values for amide derivatives to illustrate the antimicrobial potential of this class of compounds. The exact linkage to this compound for each compound would require further specific investigation.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are crucial for reproducible research.

Synthesis of Derivatives

Protocol 1: Synthesis of Quinazolinone Derivatives

A common route for the synthesis of quinazolin-4(3H)-ones involves the condensation of an anthranilic acid derivative with a suitable reagent.

-

Reaction Setup: A mixture of this compound (1 equivalent) and formamide (B127407) (excess) is placed in a round-bottom flask equipped with a reflux condenser.

-

Heating: The mixture is heated to approximately 145°C for 4-6 hours under a nitrogen atmosphere with vigorous stirring.

-

Work-up: After cooling to room temperature, the reaction mixture is poured into cold water.

-

Isolation: The resulting solid precipitate is collected by vacuum filtration, washed with cold water, and then with a non-polar solvent like hexane (B92381) to remove impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 6,7-dimethoxyquinazolin-4(3H)-one.

Protocol 2: Synthesis of Amide Derivatives

Amide derivatives can be synthesized through the activation of the carboxylic acid group of this compound followed by reaction with an amine.

-

Carboxylic Acid Activation: this compound (1 equivalent) is dissolved in a suitable aprotic solvent (e.g., dichloromethane (B109758) or DMF). A coupling agent such as 1,1'-Carbonyldiimidazole (CDI) or a mixture of dicyclohexylcarbodiimide (B1669883) (DCC) and N-hydroxysuccinimide (NHS) is added, and the mixture is stirred at room temperature for 1-2 hours to form the activated intermediate.

-

Amine Coupling: The desired primary or secondary amine (1-1.2 equivalents) is added to the reaction mixture.

-

Reaction: The reaction is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization.

Biological Assays

Protocol 3: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (typically from 0.01 to 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 M HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Protocol 4: Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: General workflow for synthesis and biological evaluation.

Signaling Pathway

The diagram below depicts the simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway and the putative inhibitory action of a quinazolinone derivative.

Caption: EGFR signaling pathway and inhibition by a quinazolinone.

Conclusion

Derivatives of this compound represent a privileged scaffold in the development of novel therapeutic agents. The ease of synthetic modification allows for the generation of diverse libraries of compounds with potent anticancer and antimicrobial activities. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and in-depth mechanistic studies will be crucial in translating the therapeutic potential of these compounds into clinical applications. This guide provides a foundational resource for researchers dedicated to advancing the discovery and development of this promising class of molecules.

References

- 1. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

2-Amino-4,5-dimethoxybenzoic Acid: A Versatile Building Block in Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,5-dimethoxybenzoic acid, also known as 4,5-dimethoxyanthranilic acid, is a highly functionalized aromatic compound that has emerged as a critical scaffold in organic synthesis.[1] Its unique arrangement of an amino group, a carboxylic acid, and two methoxy (B1213986) groups on a benzene (B151609) ring makes it a versatile precursor for the synthesis of a wide array of complex molecules, particularly heterocyclic systems.[1] This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of novel therapeutic agents.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 5653-40-7 | [2] |

| Molecular Formula | C₉H₁₁NO₄ | [1] |

| Molecular Weight | 197.19 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 169-173 °C (decomposes) | [2] |

| Solubility | Sparingly soluble in water |

Spectroscopic data is crucial for the identification and characterization of this compound. Key NMR data are summarized below.

| Nucleus | Solvent | Chemical Shift (δ, ppm) |

| ¹H NMR | Polysol | 7.36 (s, 1H), 6.17 (s, 1H), 3.91 (s, 3H), 3.86 (s, 3H) |

| ¹³C NMR | Polysol | Please refer to publicly available spectral databases for detailed assignments. |

Synthesis of this compound

A common and efficient method for the laboratory-scale synthesis of this compound involves the hydrolysis and subsequent reduction of methyl 4,5-dimethoxy-2-nitrobenzoate.[3][4]

Experimental Protocol: Synthesis from Methyl 4,5-dimethoxy-2-nitrobenzoate[3][4]

-

Hydrolysis:

-

Dissolve 48.13 g (0.729 mol) of potassium hydroxide (B78521) pellets (85% purity) in 250 mL of ice water.

-

Add 50 g (0.207 mol) of methyl 4,5-dimethoxy-2-nitrobenzoate to the KOH solution. The resulting green suspension is heated to 70°C, during which the color changes to dark red.

-

Monitor the reaction progress by HPLC.

-

Upon completion, cool the solution to room temperature and adjust the pH to 6.6 with 34.6 g (0.570 mol) of glacial acetic acid.

-

-

Hydrogenation:

-

To the resulting red suspension, add 1 g of 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture at 50°C and 3.5 bar of hydrogen pressure until the reaction ceases.

-

Filter the reaction mixture to remove the catalyst.

-

Adjust the pH of the filtrate to 5.1 with 31.82 g (0.525 mol) of glacial acetic acid under an inert atmosphere.

-

Stir the resulting light green suspension for 30 minutes at room temperature, then cool to 5°C and stir for an additional 30 minutes.

-

Filter the solid product, wash with two portions of 125 mL of ice water, and dry in a vacuum oven at 55°C for 12 hours.

-

This procedure typically yields approximately 35.18 g (83% of theoretical yield) of light grey crystals of this compound.[4]

-

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis

This compound is a cornerstone for the synthesis of various heterocyclic compounds, most notably quinazolinones and their derivatives. These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.

Synthesis of Quinazolinones

The reaction of this compound with formamide (B127407) provides a direct route to 6,7-dimethoxyquinazolin-4(3H)-one, a key intermediate for numerous pharmaceutical compounds.[5]

Experimental Protocol: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one[5]

-

Combine 29.6 g (0.15 mol) of this compound and 24 mL (0.6 mol) of formamide in a round-bottom flask under a nitrogen atmosphere.

-

Stir the mixture vigorously and heat to 145°C for 4 hours.

-

After cooling, add 120 mL of water to the reaction mixture.

-

Collect the resulting solid by filtration, wash with cold water (2 x 20 mL) and then with hexane (B92381) (2 x 20 mL).

-

This procedure yields approximately 12.5 g (40% yield) of the desired product.

Caption: Synthesis of 6,7-dimethoxyquinazolin-4(3H)-one.

Suzuki-Miyaura Coupling Reactions

The presence of the aromatic ring in this compound allows for its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds.[6] While a specific protocol starting from this compound is not detailed in the provided search results, a general procedure for Suzuki coupling is outlined below. The amino and carboxylic acid functionalities may require protection prior to the coupling reaction.

General Experimental Protocol: Suzuki-Miyaura Coupling

-

In a reaction vessel, combine the aryl halide (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents).

-

Add a palladium catalyst, for example, Pd(PPh₃)₄ or PdCl₂(dppf), and a suitable solvent system (e.g., dioxane/water or toluene/water).

-

Degas the mixture by bubbling with an inert gas like argon or nitrogen.

-

Heat the reaction mixture, typically between 80-110°C, and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction, perform an aqueous workup, and purify the product by column chromatography.

Role in Drug Development

Derivatives of this compound have shown significant promise in the field of drug discovery, particularly in the development of anticancer agents. The 6,7-dimethoxyquinazoline (B1622564) core, directly accessible from this building block, is a privileged scaffold found in numerous kinase inhibitors.

Antitumor Activity of Quinazoline (B50416) Derivatives

A multitude of quinazoline derivatives synthesized from this compound have demonstrated potent antiproliferative activity against various cancer cell lines. These compounds often function as inhibitors of key signaling pathways involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and c-Met signaling pathways.

Table 1: Antitumor Activity of Selected Quinazoline Derivatives

| Compound Class | Target Cancer Cell Line | IC₅₀ Value | Targeted Pathway | Reference |

| 2,4,5-Trisubstituted Quinazolines | MGC-803 (Gastric Cancer) | 1.95 µM | Not Specified | [5] |

| 2,4,5-Trisubstituted Quinazolines | Eca-109 (Esophageal Cancer) | 2.46 µM | Not Specified | [5] |

| 4-Indolyl Quinazolines | A549 (Lung Cancer) | 4.1 µM | EGFR, p-EGFR, p-AKT | [5] |

| 4-Indolyl Quinazolines | PC-9 (Lung Adenocarcinoma) | 0.5 µM | EGFR, p-EGFR, p-AKT | [5] |

| 4-Indolyl Quinazolines | A431 (Epidermoid Carcinoma) | 2.1 µM | EGFR, p-EGFR, p-AKT | [5] |

| 2-Chloroquinazolines | A549 (Lung Cancer) | 3.68 ± 0.34 µM | EGFR | [5] |

| 2-Chloroquinazolines | NCI-H1975 (Lung Cancer) | 0.06 ± 1.11 µM | EGFR | [5] |

| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one | A549 (Lung Cancer) | 0.44 µM | ALK/PI3K/AKT | [4] |

| 6,7-dimethoxy-4-anilinoquinolines | A549, MCF-7, MKN-45 | 0.030 ± 0.008 µM (for compound 12n against c-Met) | c-Met | [7] |

Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[8] Its aberrant activation is a key driver in many cancers. Quinazoline derivatives are known to act as ATP-competitive inhibitors of the EGFR kinase domain, blocking downstream signaling.

Caption: EGFR signaling pathway and inhibition by quinazolines.

Targeting the c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor growth, invasion, and metastasis.[9] The 6,7-dimethoxy substitution pattern, readily introduced from this compound, is a key feature in several potent c-Met inhibitors.[7]

Potential as Antiamoebic Agents

Recent research has explored the development of novel antiamoebic agents to combat infections caused by parasites such as Entamoeba histolytica. While a specific protocol starting from this compound was not identified in the search results, the quinazolinone scaffold has been investigated for this therapeutic application, suggesting a potential avenue for future research utilizing this building block.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, offering a straightforward entry into a variety of complex molecular architectures. Its most significant contribution to date lies in the synthesis of quinazoline-based compounds with potent antitumor activity, particularly as inhibitors of the EGFR and c-Met signaling pathways. The readily available nature of this starting material, coupled with its synthetic tractability, ensures its continued importance in the ongoing quest for novel therapeutic agents. Further exploration of its utility in the synthesis of other biologically active molecules, including antiamoebic agents, and its application in materials science, presents exciting opportunities for future research.

References

- 1. benchchem.com [benchchem.com]

- 2. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 3. ptfarm.pl [ptfarm.pl]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 6,7-Dimethoxyquinazolin-4-amine | 21575-13-3 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. 2-Amino-4-chloro-5-methoxybenzoicacidhydrochloride | C8H9Cl2NO3 | CID 165793396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinazolines from 2-Amino-4,5-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Quinazoline (B50416) and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. The quinazoline scaffold is a core structural motif in numerous biologically active molecules, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.

The specific quinazoline derivative synthesized from 2-Amino-4,5-dimethoxybenzoic acid, 6,7-dimethoxyquinazolin-4(3H)-one , is a particularly important intermediate in the synthesis of several targeted anticancer drugs. This structural backbone is found in potent tyrosine kinase inhibitors (TKIs) such as Gefitinib and Erlotinib. These drugs target the epidermal growth factor receptor (EGFR), a key protein in signaling pathways that control cell growth and proliferation.[1] The 6,7-dimethoxy substitution pattern has been shown to be favorable for high-potency inhibition of EGFR.

Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a hallmark of various cancers, including non-small cell lung cancer and pancreatic cancer. By inhibiting EGFR, 6,7-dimethoxyquinazoline-based drugs can block downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which are crucial for tumor cell growth, survival, and proliferation.[2][3] This targeted mechanism of action makes 6,7-dimethoxyquinazolin-4(3H)-one a valuable building block for the development of next-generation oncology therapeutics.

These application notes provide a detailed protocol for the synthesis, purification, and characterization of 6,7-dimethoxyquinazolin-4(3H)-one, offering a foundational method for researchers engaged in the discovery and development of novel quinazoline-based therapeutic agents.

Chemical Reaction Scheme

The synthesis of 6,7-dimethoxyquinazolin-4(3H)-one from this compound is typically achieved through a cyclocondensation reaction with formamide (B127407), a classic method known as the Niementowski reaction.

Caption: Niementowski reaction for the synthesis of 6,7-dimethoxyquinazolin-4(3H)-one.

Quantitative Data Summary

The following table summarizes various reported conditions and yields for the synthesis of 6,7-dimethoxyquinazolin-4(3H)-one and its analogs.

| Starting Material | Reagent | Conditions | Yield (%) | Reference |

| This compound | Formamide | 145 °C, 4 hours | 40% | [4] |

| Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | Formamide | 165-170 °C, 12 hours | 84% | [5] |

| 2-Nitrobenzoic acid derivatives | Formamide, In(III) catalyst | 150 °C, 5 hours | High | [6] |

| Anthranilic acid, Formaldehyde, Primary amines | Acidic alumina, Microwave | 2-4 minutes | 82-94% | [1] |

Experimental Protocols

Protocol 1: Synthesis of 6,7-dimethoxyquinazolin-4(3H)-one

This protocol details the synthesis of 6,7-dimethoxyquinazolin-4(3H)-one via the Niementowski reaction.

Materials:

-

This compound (1.0 eq)

-

Formamide (4.0 eq)

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and filter flask

-

Beakers

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (e.g., 29.6 g, 0.15 mol) and formamide (e.g., 24 mL, 0.6 mol).[4]

-

Heating: Stir the mixture vigorously under a nitrogen atmosphere and heat to 145-150 °C using a heating mantle. Maintain this temperature for 4-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: After the reaction is complete, cool the mixture to room temperature. Pour the cooled reaction mixture into a beaker containing crushed ice or cold deionized water (approx. 120 mL).[4]

-

Isolation of Crude Product: Stir the aqueous mixture for 30 minutes to allow for complete precipitation of the product. Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid sequentially with cold deionized water (2 x 20 mL) and then with cold hexane (2 x 20 mL) to remove residual formamide and non-polar impurities.[4]

-